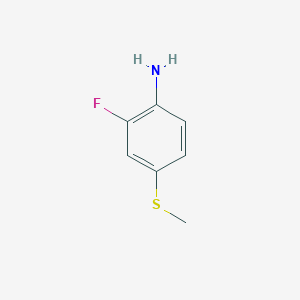

2-氟-4-(甲硫基)苯胺

描述

2-Fluoro-4-(methylthio)aniline is a chemical compound that can be considered a derivative of aniline, where a fluorine atom and a methylthio group are substituted at the 2nd and 4th positions of the benzene ring, respectively. This compound is of interest due to its potential applications in various chemical reactions and as a building block for more complex molecules.

Synthesis Analysis

The synthesis of related fluoro-substituted polyanilines has been demonstrated through a chemical process involving acid-assisted persulfate initiated polymerization, starting from fluorine-substituted aniline monomers . Although the specific synthesis of 2-fluoro-4-(methylthio)aniline is not detailed in the provided papers, it can be inferred that similar methods could be adapted for its production. The synthesis of a related compound, 2-(methylthio)aniline, has been achieved by reacting o-aminothiophenol with methyl iodide .

Molecular Structure Analysis

The molecular structure of a complex derived from 2-(methylthio)aniline has been studied using single crystal X-ray diffraction. The complex formed with palladium(II), [PdL1Cl2], exhibits a nearly square-planar geometry with the ligand bound in a bidentate coordination mode through sulfur and nitrogen atoms, forming a five-membered chelate ring . This provides insight into the coordination chemistry of molecules related to 2-fluoro-4-(methylthio)aniline.

Chemical Reactions Analysis

2-(Methylthio)aniline has been utilized as a ligand in the formation of a palladium(II) complex, which serves as a highly efficient and stable catalyst for Suzuki-Miyaura C-C coupling reactions in water . This showcases the potential utility of 2-fluoro-4-(methylthio)aniline derivatives in catalysis. Additionally, the reaction kinetics of aniline with fluoro-substituted nitrobenzenes have been studied, providing insights into the mechanisms of nucleophilic aromatic substitution reactions in solvents with high dielectric constants .

Physical and Chemical Properties Analysis

The physical and chemical properties of polyfluoroanilines, which are structurally related to 2-fluoro-4-(methylthio)aniline, have been characterized using various spectroscopic methods, including UV-VIS, FT-IR, and NMR, as well as thermal analysis techniques like DSC and TGA . The solubility of these polymers in different organic solvents has also been determined, which could be relevant for understanding the solubility behavior of 2-fluoro-4-(methylthio)aniline itself.

科学研究应用

铃木-宫浦 C-C 偶联中的催化: Rao 等人 (2014) 发现与 2-(甲硫基)苯胺形成的络合物在水中的铃木-宫浦 C-C 偶联反应中作为高效催化剂。由于其环境友好性,该应用在绿色化学中具有重要意义 (Rao 等人,2014).

电化学行为和聚合: Cihaner 和 Önal (2002) 研究了氟代苯胺单体的电化学行为,包括 2-氟苯胺。他们发现这些单体可以聚合成可溶性聚合物,在电子学和材料科学中具有潜在应用 (Cihaner & Önal, 2002).

拓扑异构酶 II 的抑制: Loza-Mejía 等人 (2009) 合成了新型 9-苯胺噻唑并[5,4-b]喹啉衍生物,包括具有 2-甲硫基的化合物,并评估了它们的细胞毒活性和对人拓扑异构酶 II 的抑制作用。这项研究在癌症治疗和药理学方面具有重要意义 (Loza-Mejía 等人,2009).

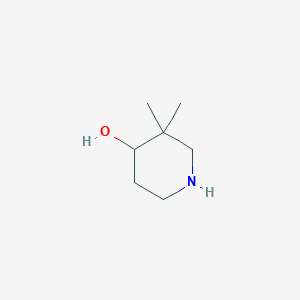

用于腐蚀抑制的量子化学研究: Kaya 等人 (2016) 对哌啶衍生物(包括具有 2-(甲硫基) 的衍生物)进行了量子化学计算和分子动力学模拟,以预测它们作为铁上腐蚀抑制剂的效率。这与材料科学和工程相关 (Kaya 等人,2016).

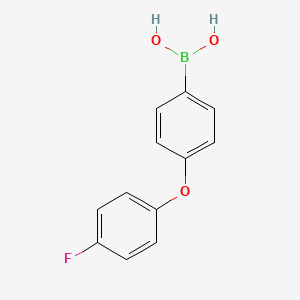

硼酸衍生物中的荧光猝灭: Geethanjali 等人 (2015) 的研究探讨了苯胺在醇中对硼酸衍生物的荧光猝灭,这在分析化学中的传感应用中很有用 (Geethanjali 等人,2015).

安全和危害

The compound is considered hazardous. It is a combustible liquid and may cause skin irritation, serious eye irritation, and respiratory irritation . It is toxic if swallowed, in contact with skin, or if inhaled . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, not eating, drinking, or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and keeping away from heat/sparks/open flames/hot surfaces .

属性

IUPAC Name |

2-fluoro-4-methylsulfanylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNS/c1-10-5-2-3-7(9)6(8)4-5/h2-4H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZINVZVDSYNURHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC(=C(C=C1)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60621699 | |

| Record name | 2-Fluoro-4-(methylsulfanyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60621699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-4-(methylthio)aniline | |

CAS RN |

76180-33-1 | |

| Record name | 2-Fluoro-4-(methylsulfanyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60621699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

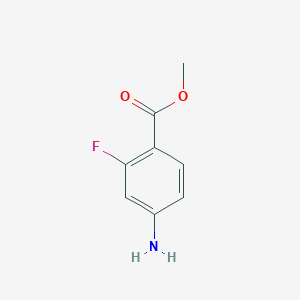

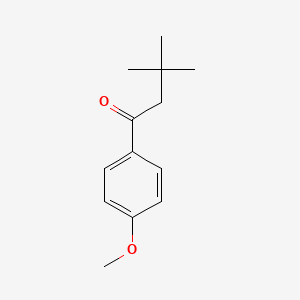

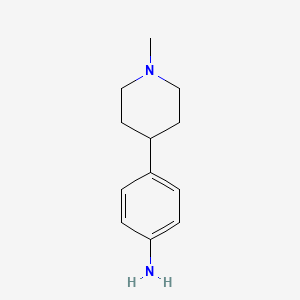

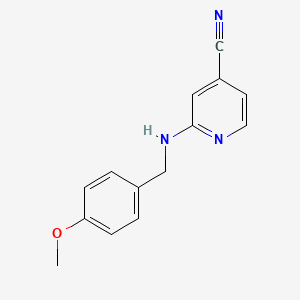

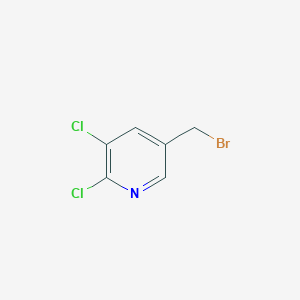

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2E)-3-[4-(Propan-2-yl)phenyl]prop-2-en-1-ol](/img/structure/B1322015.png)

![1-[3-(Cyclopropylmethoxy)phenyl]ethanone](/img/structure/B1322024.png)

![8-Oxa-3-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1322036.png)